5-Fluoro-2-nitro-4-(trifluoromethyl)aniline
Overview
Description
5-Fluoro-2-nitro-4-(trifluoromethyl)aniline is an aromatic compound characterized by the presence of fluorine, nitro, and trifluoromethyl groups attached to an aniline ring
Mechanism of Action
Target of Action
Similar compounds have been known to exhibit antimicrobial effects , suggesting potential targets could be microbial cells or specific enzymes within these cells.
Result of Action
Based on its structural similarity to other nitroanilines, it may cause cellular damage leading to cell death, particularly in microbial cells .
Biochemical Analysis
Biochemical Properties
5-Fluoro-2-nitro-4-(trifluoromethyl)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of these enzymes, affecting the overall metabolic processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of certain genes involved in detoxification processes, thereby impacting cellular metabolism . Additionally, it can affect cell signaling pathways, leading to changes in cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to changes in gene expression, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in metabolic processes and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced metabolic activity. At higher doses, it can lead to toxic or adverse effects, including liver damage and oxidative stress . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the organism . The compound’s metabolism involves several steps, including oxidation, reduction, and conjugation reactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. It is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells can influence its efficacy and toxicity. For instance, its accumulation in the liver can lead to hepatotoxicity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its interaction with biomolecules and its overall biochemical activity. For example, its presence in the mitochondria can influence mitochondrial function and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-nitro-4-(trifluoromethyl)aniline typically involves multi-step reactions starting from commercially available precursors. One common method includes the nitration of 5-fluoro-2-(trifluoromethyl)aniline. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the aromatic ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-nitro-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The fluorine and nitro groups on the aromatic ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace these groups under appropriate conditions.
Coupling Reactions: The compound can undergo diazotization followed by coupling with various nucleophiles to form azo compounds.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide, potassium tert-butoxide.
Coupling: Sodium nitrite in acidic conditions followed by coupling with phenols or amines.
Major Products
Reduction: 5-Fluoro-2-amino-4-(trifluoromethyl)aniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Coupling: Azo compounds with diverse functional groups.
Scientific Research Applications
5-Fluoro-2-nitro-4-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drug candidates with improved pharmacokinetic properties due to the presence of fluorine atoms.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-(trifluoromethyl)aniline: Similar structure but lacks the nitro group, leading to different reactivity and applications.
4-Nitro-2-(trifluoromethyl)aniline: Similar structure but with different positioning of the nitro and fluoro groups, affecting its chemical behavior and applications.
Uniqueness
5-Fluoro-2-nitro-4-(trifluoromethyl)aniline is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both electron-withdrawing nitro and trifluoromethyl groups, along with the electron-donating amino group, makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields.
Properties
IUPAC Name |
5-fluoro-2-nitro-4-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4N2O2/c8-4-2-5(12)6(13(14)15)1-3(4)7(9,10)11/h1-2H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTRVMCDXCUQEEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])N)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443431 | |
Record name | 5-Fluoro-2-nitro-4-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80443431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
428871-73-2 | |
Record name | 5-Fluoro-2-nitro-4-(trifluoromethyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=428871-73-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-2-nitro-4-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80443431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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